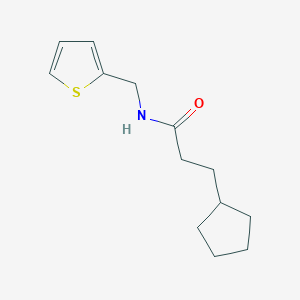
(4-bromo-3-nitrophenyl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-3-nitrophenyl)(4-methylphenyl)methanone, also known as BNMPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of aryl ketones and has a molecular weight of 319.2 g/mol. BNMPM is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wirkmechanismus
(4-bromo-3-nitrophenyl)(4-methylphenyl)methanone inhibits the activity of PKC by binding to the enzyme's regulatory domain. This prevents PKC from phosphorylating its target proteins and thereby modulating their activity. PKC is involved in many signaling pathways, including those mediated by neurotransmitters such as dopamine, serotonin, and glutamate. By inhibiting PKC, (4-bromo-3-nitrophenyl)(4-methylphenyl)methanone can affect these pathways and alter cellular processes such as synaptic plasticity and gene expression.
Biochemical and Physiological Effects:
(4-bromo-3-nitrophenyl)(4-methylphenyl)methanone has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to enhance long-term potentiation (LTP) in the hippocampus, a process that is thought to underlie learning and memory. It has also been found to reduce the rewarding effects of drugs such as cocaine and morphine, suggesting a potential role in addiction treatment. Additionally, (4-bromo-3-nitrophenyl)(4-methylphenyl)methanone has been found to have anti-inflammatory properties and may be useful in treating conditions such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-bromo-3-nitrophenyl)(4-methylphenyl)methanone in lab experiments is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various cellular processes with high specificity. However, one limitation is that (4-bromo-3-nitrophenyl)(4-methylphenyl)methanone may have off-target effects on other enzymes or signaling pathways. Additionally, its solubility in organic solvents may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on (4-bromo-3-nitrophenyl)(4-methylphenyl)methanone. One area of interest is its potential for treating drug addiction and withdrawal. Another area is its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, researchers may investigate the use of (4-bromo-3-nitrophenyl)(4-methylphenyl)methanone in studying the role of PKC in various disease states, such as cancer and Alzheimer's disease. Finally, further studies may be needed to fully understand the mechanism of action and potential off-target effects of (4-bromo-3-nitrophenyl)(4-methylphenyl)methanone.
Synthesemethoden
(4-bromo-3-nitrophenyl)(4-methylphenyl)methanone can be synthesized by reacting 4-bromo-3-nitrobenzaldehyde with 4-methylphenylmagnesium bromide in the presence of a catalyst such as copper iodide. The reaction takes place in anhydrous ether and is followed by acidification with hydrochloric acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-bromo-3-nitrophenyl)(4-methylphenyl)methanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in many cellular processes such as signal transduction, gene expression, and cell growth. (4-bromo-3-nitrophenyl)(4-methylphenyl)methanone has been used to study the role of PKC in synaptic plasticity, learning, and memory. It has also been used to investigate the mechanisms underlying drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
(4-bromo-3-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPVOEAQOUGPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-nitrophenyl)-(4-methylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)





![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)
![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)
